molecular formula C14H12BrF B14600009 1,1'-(2-Bromo-1-fluoroethane-1,1-diyl)dibenzene CAS No. 59974-22-0

1,1'-(2-Bromo-1-fluoroethane-1,1-diyl)dibenzene

Cat. No.: B14600009
CAS No.: 59974-22-0
M. Wt: 279.15 g/mol
InChI Key: LTUOHNTYIUVBCE-UHFFFAOYSA-N
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Description

1,1’-(2-Bromo-1-fluoroethane-1,1-diyl)dibenzene is an organic compound that features a bromine and a fluorine atom attached to an ethane backbone, which is further connected to two benzene rings

Preparation Methods

The synthesis of 1,1’-(2-Bromo-1-fluoroethane-1,1-diyl)dibenzene typically involves the reaction of 2-bromo-1-fluoroethane with benzene under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid like aluminum chloride (AlCl3), which facilitates the electrophilic aromatic substitution reaction. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product .

Chemical Reactions Analysis

1,1’-(2-Bromo-1-fluoroethane-1,1-diyl)dibenzene undergoes various chemical reactions, including:

Scientific Research Applications

1,1’-(2-Bromo-1-fluoroethane-1,1-diyl)dibenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(2-Bromo-1-fluoroethane-1,1-diyl)dibenzene involves its interaction with various molecular targets. For instance, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center and form new bonds. The compound’s reactivity is influenced by the presence of both bromine and fluorine atoms, which affect the electron density and steric hindrance around the reactive sites .

Comparison with Similar Compounds

1,1’-(2-Bromo-1-fluoroethane-1,1-diyl)dibenzene can be compared with other similar compounds such as:

    1,1’-(1-Bromo-1,2-ethanediyl)dibenzene: This compound has a similar structure but lacks the fluor

Properties

CAS No.

59974-22-0

Molecular Formula

C14H12BrF

Molecular Weight

279.15 g/mol

IUPAC Name

(2-bromo-1-fluoro-1-phenylethyl)benzene

InChI

InChI=1S/C14H12BrF/c15-11-14(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

LTUOHNTYIUVBCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CBr)(C2=CC=CC=C2)F

Origin of Product

United States

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